Dinoxyline hydrobromide

Description

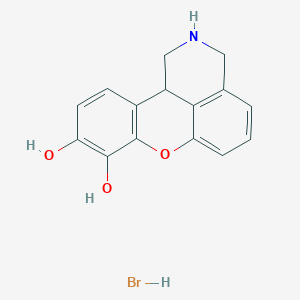

Structure

3D Structure of Parent

Properties

CAS No. |

313484-61-6 |

|---|---|

Molecular Formula |

C15H14BrNO3 |

Molecular Weight |

336.18 g/mol |

IUPAC Name |

8-oxa-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5,6-diol;hydrobromide |

InChI |

InChI=1S/C15H13NO3.BrH/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18;/h1-5,10,16-18H,6-7H2;1H |

InChI Key |

PMTRMSGKNVIHTO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1.Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dinoxyline Hydrobromide

Synthetic Pathways and Preparative Approaches

Originating Precursors and Reaction Schemes

The synthesis of dinoxyline (B12756123) has been described in scientific literature, notably in a 2004 publication in Bioorganic & Medicinal Chemistry. rti.org The construction of its complex chromeno-isoquinoline skeleton would logically proceed through multi-step synthesis. For related, structurally similar compounds, synthetic routes have been developed that could be analogous to the synthesis of dinoxyline. One such efficient approach for a similar framework involved the conjugate addition of an aryl Grignard reagent to a 2-nitrochromene, followed by the formation and reduction of an isoquinoline (B145761) ring. researchgate.net This highlights a plausible strategy for assembling the core structure of dinoxyline.

Regiospecific Cyclization and Synthetic Optimization Strategies

The formation of the specific ring system in dinoxyline requires precise control of bond formation, a process known as regioselectivity. In the synthesis of complex heterocyclic molecules, intramolecular cyclization reactions are pivotal. For instance, the 6-endo-dig cyclization is a regioselective pathway used to form six-membered rings from suitable precursors, a strategy that is relevant to the formation of the chromene and isoquinoline rings within dinoxyline. rsc.orgrsc.org

Structural Design and Bioisosteric Considerations

The design of dinoxyline was a deliberate effort to create a molecule with a specific pharmacological profile by carefully considering its three-dimensional shape and the arrangement of key functional groups.

Conservation of the Beta-Phenyldopamine D1 Pharmacophore

Dinoxyline was designed as a potential bioisostere that conserves the essential elements of the beta-phenyldopamine D1 pharmacophore. rti.orgresearchgate.netnih.gov A pharmacophore represents the crucial three-dimensional arrangement of functional groups in a molecule that is necessary for it to interact with a specific biological target. In this case, the key features are the precise position and orientation of the nitrogen atom, the two hydroxyl groups (catechol moiety), and the phenyl rings, which are critical for binding to and activating dopamine (B1211576) receptors. rti.orgnih.gov

Utilization of Ether Linkages for Structural Rigidification

A key design feature of dinoxyline is the use of an ether linkage to tether and rigidify the pharmacophoric elements. rti.orgnih.gov This was a modification of previous approaches where alkyl bridges were used to constrain the molecule's conformation, as seen in the dopamine D1 full agonists dihydrexidine (B1670578) and dinapsoline (B1670685). rti.orgresearchgate.netnih.gov By using an ether linkage, the designers of dinoxyline created a rigid structure that holds the key functional groups in an optimal orientation for receptor interaction. This structural constraint is a common strategy in drug design to increase potency and selectivity.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of a lead compound is a standard method to explore the structure-activity relationship (SAR) and fine-tune pharmacological properties. For dinoxyline, this has involved modifications to the core structure.

N-alkylation of the isoquinoline nitrogen has been explored. The synthesis of N-allyl and N-n-propyl derivatives of dinoxyline revealed an interesting pharmacological divergence from its predecessors, dihydrexidine and dinapsoline. rti.orgnih.gov While N-alkylation of dihydrexidine and dinapsoline typically increases affinity for the D2 receptor, the N-allyl and N-n-propyl derivatives of dinoxyline showed decreased D2 affinity. rti.orgnih.gov This suggests that dinoxyline may engage with different amino acid residues within the D2 receptor binding pocket compared to the earlier compounds. rti.orgnih.gov

Interactive Data Tables

Table 1: Pharmacological Profile of Dinoxyline (Data represents the activity at the Dopamine D1 receptor)

| Compound | Parameter | Value |

| Dinoxyline | D1 Agonist Potency (EC₅₀) | 30 nM nih.gov |

| Dinoxyline | D1 Binding Affinity (K₀.₅) | <10 nM nih.gov |

Table 2: Effect of N-Alkylation on Dopamine D2 Receptor Affinity

| Parent Compound | Derivative | Effect on D2 Affinity |

| Dihydrexidine / Dinapsoline | N-Alkyl | Increased rti.orgnih.gov |

| Dinoxyline | N-Allyl | Decreased rti.orgnih.gov |

| Dinoxyline | N-n-Propyl | Decreased rti.orgnih.gov |

N-Alkylation Strategies and Their Impact on Receptor Affinity

The strategic modification of the nitrogen atom in dopamine agonists, known as N-alkylation, is a common method employed to modulate receptor affinity and selectivity. In the case of Dinoxyline, N-alkylation has been explored to understand its structure-activity relationships, particularly concerning dopamine D1 and D2 receptors.

Research into the N-alkylation of Dinoxyline has yielded results that contrast sharply with those observed for related compounds like Dihydrexidine and Dinapsoline. nih.govrti.org While alkylation of Dihydrexidine and Dinapsoline typically leads to an increase in D2 receptor affinity, the opposite effect is observed with Dinoxyline. Specifically, the synthesis of N-allyl and N-n-propyl derivatives of Dinoxyline resulted in a marked decrease in affinity for the D2 receptor. nih.govrti.org

Furthermore, these modifications also significantly reduce the affinity for the D1 receptor. The N-allyl and N-n-propyl derivatives of Dinoxyline show a much-reduced affinity for the D1 receptor, with K₀.₅ values of 260 nM and 250 nM, respectively. researchgate.net This is a substantial decrease compared to the parent compound, Dinoxyline, which is a potent full D1 agonist with a K₀.₅ value of less than 10 nM. nih.govrti.org This suggests that the unsubstituted secondary amine is crucial for high-affinity binding at both D1 and D2 receptors in the Dinoxyline scaffold. This divergence in pharmacological profile indicates that Dinoxyline may engage with different amino acid residues within the D2 receptor binding pocket compared to its structural analogues. nih.govrti.org

Table 1: Impact of N-Alkylation on Dinoxyline Receptor Affinity

| Compound | N-Substituent | D1 Receptor Affinity (K₀.₅ nM) | D2 Receptor Affinity |

|---|---|---|---|

| Dinoxyline | -H | < 10 | High |

| N-Allyl Dinoxyline | -CH₂CH=CH₂ | 260 | Decreased |

| N-n-Propyl Dinoxyline | -CH₂CH₂CH₃ | 250 | Decreased |

Comparative Analysis of Dinoxyline Analogues with Related Dopamine Agonists (e.g., Dihydrexidine, Dinapsoline)

Dinoxyline was developed as a potential bioisostere of the potent D1 full agonists Dihydrexidine and Dinapsoline. nih.govrti.org These compounds share a rigidified structure designed to conserve the essential elements of the β-phenyldopamine D1 pharmacophore, including the specific orientation of the nitrogen, hydroxyl groups, and phenyl rings. nih.govrti.org However, a key structural difference sets Dinoxyline apart: while Dihydrexidine and Dinapsoline utilize alkyl bridges to create their rigid frameworks, Dinoxyline employs an ether linkage to tether the key pharmacophoric elements. nih.govrti.org

This structural alteration leads to a distinct pharmacological profile. Dinoxyline is unique in that it is the first ligand identified to have high affinity at all known dopamine receptor isoforms (D1, D2, D3, and D4), while maintaining functional characteristics similar to dopamine. nih.govrti.org In contrast, Dihydrexidine and Dinapsoline, along with their analogues, exhibit only moderate affinity for the human D4 receptor. nih.govrti.org

Dinoxyline acts as a potent full D1 agonist, but it also demonstrates high affinity for D2 and D3 receptors. nih.govresearchgate.net This broad-spectrum, high-affinity profile for all dopamine receptor subtypes distinguishes Dinoxyline from the more selective profiles of many other dopamine agonists.

Table 2: Comparative Receptor Affinity of Dinoxyline and Related Agonists

| Compound | Structural Linkage | D1 Receptor Affinity | D2 Receptor Affinity | D4 Receptor Affinity |

|---|---|---|---|---|

| Dinoxyline | Ether | High (Full Agonist) | High | High |

| Dihydrexidine | Alkyl | High (Full Agonist) | Moderate | Moderate |

| Dinapsoline | Alkyl | High (Full Agonist) | Moderate | Moderate |

Chemical Reactivity and Transformation Pathways

The chemical structure of Dinoxyline, featuring a catechol moiety and a complex heterocyclic system, predisposes it to several types of chemical transformations.

The 8,9-dihydroxy substitution pattern on the aromatic ring of Dinoxyline constitutes a catechol group. Catechols are known to be susceptible to oxidation, a reaction of significant biological and chemical relevance for many catecholaminergic compounds. nih.govnih.gov This oxidation can proceed through a one-electron process to form a semiquinone radical, or a two-electron oxidation to yield a highly reactive ortho-quinone. nih.gov

In the context of Dinoxyline, oxidation would transform the 8,9-dihydroxy functionality into an 8,9-dione. This ortho-quinone derivative is expected to be highly electrophilic and could react with cellular nucleophiles. nih.gov The formation of such reactive quinones is a known metabolic pathway for dopamine and is believed to contribute to its cellular actions and potential toxicity. nih.govnih.gov This transformation can be initiated by enzymatic systems, such as tyrosinase, or by chemical oxidants. mdpi.com

The core structure of Dinoxyline is a 1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline. This system is already significantly reduced. Further reduction would likely target the aromatic rings. Catalytic hydrogenation under forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium) could potentially reduce one or both of the aromatic systems. For instance, reduction of the catechol-bearing ring would yield a dihydroxy-cyclohexyl or cyclohexene (B86901) derivative. Such transformations would drastically alter the planarity and electronic properties of the molecule, almost certainly leading to a significant loss of affinity for dopamine receptors, as the aromatic nature of the rings is a key component of the pharmacophore.

The aromatic rings of Dinoxyline are susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. byjus.commasterorganicchemistry.com The rate and regioselectivity of such reactions are dictated by the existing substituents. The catechol ring contains two powerful activating groups, the hydroxyls (-OH), which are ortho-, para-directing. The ether oxygen attached to the other aromatic ring is also an activating, ortho-, para-directing group.

Considering the directing effects, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (using fuming H₂SO₄) would be directed to the positions ortho and para to the existing activating groups. lkouniv.ac.in For the catechol ring, the positions available for substitution are C-7 and C-10. Given the steric hindrance from the rest of the fused ring system, substitution would likely favor the more accessible of these positions. These reactions would allow for the introduction of a wide variety of functional groups onto the aromatic core, enabling the synthesis of new analogues for further pharmacological study.

Molecular Pharmacological Characterization of Dinoxyline Hydrobromide

Dopamine (B1211576) Receptor Binding and Agonism Profile

Dinoxyline (B12756123) hydrobromide exhibits a broad-spectrum and high-affinity binding profile across the five dopamine receptor subtypes, positioning it as a notable ligand in dopamine research. Its characterization reveals a potent agonist activity, particularly at D1-like receptors, while also demonstrating significant affinity for D2-like receptors.

Affinity and Potency Across All Five Dopamine Receptor Subtypes (D1, D2, D3, D4, D5)

Dinoxyline has been identified as a high-affinity and potent agonist at all dopamine receptor isoforms. nih.govrti.org Preliminary pharmacological evaluations have shown that it is a potent full D1 agonist with a high affinity for brain D2-like and cloned D2 and D3 receptors. nih.govrti.orgresearchgate.net Notably, dinoxyline also demonstrates a high affinity for the human D4 receptor isoform. nih.govrti.org This makes it the first example of a ligand with high affinity at all dopamine receptors, exhibiting functional characteristics similar to dopamine. nih.govrti.org

For striatal D1 receptors, dinoxyline demonstrates a K₀.₅ of 8.3 nM and an EC₅₀ of 87 nM. researchgate.net Another study reported a K₀.₅ of less than 10 nM and an EC₅₀ of 30 nM for the D1 receptor. nih.govrti.orgresearchgate.net While it is established that dinoxyline has a high affinity for D2, D3, and D4 receptors, specific Ki and EC₅₀ values for each of these subtypes (D2, D3, D4, and D5) are not extensively detailed in the available literature.

| Receptor Subtype | Binding Affinity (K₀.₅/Ki) | Potency (EC₅₀) |

|---|---|---|

| D1 | <10 nM / 8.3 nM nih.govresearchgate.net | 30 nM / 87 nM nih.govresearchgate.net |

| D2 | High Affinity (Specific value not available) nih.govresearchgate.net | Data not available |

| D3 | High Affinity (Specific value not available) nih.govresearchgate.net | Data not available |

| D4 | High Affinity (Specific value not available) nih.gov | Data not available |

| D5 | Data not available | Data not available |

Full Agonist Activity at D1-like and D2-like Receptors

This compound is characterized as a full agonist at D1-like dopamine receptors. nih.govresearchgate.net This full agonism is a key feature of its pharmacological profile. While it is known to have high affinity for D2-like receptors, detailed studies characterizing the extent of its agonist activity at these receptor subtypes are less prevalent in the available scientific literature. The functional characteristics of dinoxyline are reported to be similar to that of endogenous dopamine, suggesting a broad agonist profile. nih.govrti.org The synergistic activation of both D1-like and D2-like receptors can lead to enhanced effects on locomotion and behavior. nih.gov

Intracellular Signaling Cascades and Effector Modulation

The interaction of this compound with dopamine receptors initiates a cascade of intracellular signaling events. These events are primarily dictated by the G-protein coupling of the specific receptor subtype activated.

Activation of Adenylate Cyclase Pathways and cAMP Production

Consistent with its potent full agonism at D1-like receptors, this compound stimulates the adenylate cyclase pathway. D1 and D5 dopamine receptors are coupled to stimulatory G-proteins (Gs) that, upon activation, lead to an increase in the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylate cyclase. researchgate.net This increase in intracellular cAMP levels is a hallmark of D1-like receptor activation.

Extracellular Signal-Regulated Kinase Phosphorylation

Currently, there is a lack of specific research findings in the public domain that directly investigate the effect of this compound on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). While the broader dopamine receptor signaling pathways are known to influence ERK activity, direct evidence linking dinoxyline to this specific downstream effector has not been reported.

Analysis of G Protein Coupling Selectivity and Activation Profiles

The G protein coupling of dopamine receptors is well-established, with D1-like receptors (D1 and D5) primarily coupling to Gs proteins to stimulate adenylate cyclase. researchgate.net Conversely, D2-like receptors (D2, D3, and D4) typically couple to inhibitory G-proteins (Gi/o) to inhibit adenylate cyclase activity. Given dinoxyline's profile as a potent D1-like receptor agonist, its primary functional output is through Gs-mediated pathways. However, a detailed analysis of the specific G protein coupling selectivity and the activation profiles for this compound across the full spectrum of G proteins has not been extensively characterized in published research.

Receptor Internalization Processes and Their Modulation by this compound

Agonist-induced receptor internalization is a critical mechanism for regulating signal transduction. For G protein-coupled receptors (GPCRs) like the dopamine D1 receptor, this process is often initiated by receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin. This leads to the recruitment of the receptor to clathrin-coated pits for endocytosis. The fate of the internalized receptor can vary, with some receptors being rapidly recycled back to the cell surface, while others are targeted for degradation.

While direct studies on the internalization of dopamine receptors induced by this compound are not extensively detailed in the currently available literature, insights can be drawn from related compounds and the principles of functional selectivity. The phenomenon of functional selectivity suggests that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations, leading to differential downstream signaling and regulatory processes, including receptor trafficking.

Research on other D1 receptor agonists has demonstrated that the trafficking fate of the internalized receptor is agonist-dependent. For instance, while dopamine promotes the rapid recycling of the D1 receptor back to the plasma membrane, other agonists can lead to prolonged intracellular retention of the receptor. nih.gov This agonist-specific regulation of receptor fate highlights that the chemical structure of a ligand can profoundly influence the long-term regulation of receptor signaling. Given that dinoxyline is a potent D1 receptor agonist, it is plausible that it also modulates D1 receptor internalization and subsequent intracellular trafficking pathways. The specifics of this modulation, such as the rate of internalization and the predominant trafficking pathway (recycling vs. degradation), would likely be influenced by the unique conformational state it induces in the D1 receptor upon binding.

Functional Selectivity Profile

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. This phenomenon has significant implications for drug design, as it offers the potential to develop compounds that selectively engage therapeutic pathways while avoiding those that cause adverse effects.

Comparison with Dihydrexidine's Functional Selectivity Properties

Dinoxyline and dihydrexidine (B1670578) are both potent dopamine receptor agonists, but they exhibit distinct profiles of functional selectivity. Dihydrexidine, a well-characterized D1-like receptor full agonist, also possesses significant affinity for D2-like receptors. nih.gov Its functional selectivity at the D2 receptor is particularly noteworthy. While it acts as a full agonist at post-synaptic D2 receptors linked to the inhibition of adenylyl cyclase, it displays weak partial agonist or even antagonist activity at pre-synaptic D2 autoreceptors that regulate dopamine release. nih.gov

Dinoxyline, in contrast, is characterized as a potent full agonist at D1 receptors but also demonstrates high affinity for D2 and D3 receptors. One study investigating the functional properties of these rigid dopamine agonists at the human D2L receptor revealed distinct patterns of functional selectivity. The study assessed signaling through G protein-coupled inwardly rectifying potassium (GIRK) channels and MAP kinase phosphorylation. While both dinoxyline and dihydrexidine had similar efficacy to the standard agonist quinpirole (B1680403) for MAP kinase phosphorylation, their effects on GIRK channel activation differed significantly. Dinoxyline activated GIRK channels to the same extent as quinpirole, whereas dihydrexidine acted as a partial agonist. This indicates that while both compounds can activate certain D2 receptor-mediated pathways, the specific signaling cascades they engage and the magnitude of activation can vary.

The following table summarizes the comparative functional selectivity of Dinoxyline and Dihydrexidine at the D2L receptor based on available data:

| Signaling Pathway | Dinoxyline | Dihydrexidine |

| MAP Kinase Phosphorylation | Full Agonist | Full Agonist |

| GIRK Channel Activation | Full Agonist | Partial Agonist |

This table is based on qualitative descriptions from comparative studies and is intended to be illustrative.

Implications for Differential Ligand-Receptor-G Protein Interactions

The distinct functional selectivity profiles of dinoxyline and dihydrexidine strongly suggest that they induce different conformational changes in the dopamine receptors upon binding, leading to differential interactions with G proteins and other signaling effectors. Dopamine receptors couple to various G protein subtypes; D1-like receptors (D1 and D5) primarily couple to Gs and Golf proteins to stimulate adenylyl cyclase, while D2-like receptors (D2, D3, and D4) couple to Gi/o proteins to inhibit adenylyl cyclase and modulate ion channel activity. physiology.orgresearchgate.net

The ability of a ligand to stabilize a specific receptor conformation can bias its signaling towards a particular G protein subtype or even a specific effector pathway downstream of G protein activation. For example, the observation that dihydrexidine is a full agonist for D2-mediated adenylyl cyclase inhibition (a Gi-coupled pathway) but a weak partial agonist for GIRK channel activation (often mediated by Gβγ subunits released from Gi/o proteins) suggests a nuanced interaction with the G protein-coupling machinery. nih.gov

It is hypothesized that the structural rigidity of molecules like dinoxyline and dihydrexidine plays a crucial role in determining their functional selectivity. The specific orientation of their pharmacophoric elements—the hydroxyl groups and the nitrogen atom—within the receptor's binding pocket dictates the precise conformational state of the receptor. These ligand-specific conformations can then present different intracellular surfaces for G protein recognition and binding.

The finding that dinoxyline and dihydrexidine exhibit different efficacies at the GIRK channel, despite both being potent D2 receptor ligands, implies that the receptor conformations they stabilize lead to differential engagement of the G protein subtypes that regulate this channel. This differential coupling can have significant physiological consequences, as various G protein-mediated pathways regulate distinct cellular functions. A deeper understanding of how these ligands differentially interact with the receptor-G protein interface is crucial for the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects.

Structure Activity Relationships Sar and Molecular Interactions

Key Structural Elements for Dopamine (B1211576) Receptor Engagement

The potency and efficacy of Dinoxyline (B12756123) as a dopamine agonist are intrinsically linked to its chemical structure. The molecule was designed to incorporate the essential pharmacophoric elements of dopamine into a rigid framework, thereby optimizing its orientation for receptor binding.

Dinoxyline is built upon an 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline framework. wikipedia.orgrti.org This tetracyclic scaffold serves to lock the key functional groups—the catechol-like hydroxyls and the basic nitrogen—into a specific, conformationally restricted arrangement. rti.org This rigidification is achieved by tethering the pharmacophoric elements with an ether linkage, a modification of the alkyl bridge strategy used to create earlier potent D1 full agonists like Dihydrexidine (B1670578) and Dinapsoline (B1670685). rti.org The octahydrobenzo[h]isoquinoline scaffold, a related structure, is also recognized for its utility in creating potent D1 dopamine agonists by presenting a conformationally-restricted phenethylamine (B48288) structure. nih.govresearchgate.net This structural constraint is crucial as it reduces the entropic penalty upon binding to the receptor, potentially contributing to higher affinity. The scaffold ensures that the dopamine-like components are presented to the receptor in a predetermined, favorable conformation.

The precise positioning of the two hydroxyl groups (at the C8 and C9 positions) and the ether oxygen is critical for receptor engagement. These groups emulate the catechol moiety of dopamine, which is essential for interacting with the receptor. rti.org The spatial relationship between these oxygen atoms and the protonated nitrogen atom is a key determinant of binding affinity and functional activity.

For some related chroman-based dopamine analogs, it has been hypothesized that the formation of an intramolecular hydrogen bond can decrease D1 receptor activity. nih.gov This internal bond can impair the ability of the catechol moiety's hydroxyl groups to form crucial hydrogen bonds with the receptor itself. nih.gov Theoretical studies on dopamine have also highlighted the influence of intramolecular hydrogen bonds on the reactivity of the catechol group. scielo.org.mx While Dinoxyline contains the necessary elements for such an interaction, its rigid chromeno-isoquinoline structure is designed to maintain an optimal orientation of the hydroxyl groups for receptor engagement, suggesting it effectively balances these internal and external bonding potentials.

Ligand-Receptor Interaction Dynamics

The binding of Dinoxyline to dopamine receptors is a dynamic process involving specific, non-covalent interactions with key amino acid residues. These interactions stabilize the ligand-receptor complex and are responsible for initiating the conformational changes in the receptor that lead to signal transduction.

For D1 receptor agonists that feature a catechol system, interaction with a cluster of conserved serine residues in the fifth transmembrane domain (TM5) is fundamental for binding and activation. nih.govresearchgate.net These residues, specifically Ser198 (5.42), Ser199 (5.43), and Ser202 (5.46), are believed to form a network of hydrogen bonds with the hydroxyl groups of catechol-containing ligands. nih.gov The hydroxyl groups on Dinoxyline's scaffold are positioned to engage these TM5 serine residues. Studies involving site-directed mutagenesis, where these serine residues are replaced with alanine, have demonstrated a dramatic loss of potency and affinity for various catechol agonists, underscoring the importance of these interactions. nih.govresearchgate.net The ability of a ligand to effectively engage these TM5 serines is strongly correlated with its efficacy as an agonist. nih.gov

| Agonist | Wild-Type D1 Receptor Ki (nM) | S198A Mutant Fold Loss in Affinity | S199A Mutant Fold Loss in Affinity | S202A Mutant Fold Loss in Affinity |

|---|---|---|---|---|

| Dopamine | 1460 | >300 | ~100 | >500 |

| A-68930 (a rigid analog) | 1.7 | 150 | 27 | 5 |

| SKF 38393 (partial agonist) | 117 | 32 | 20 | 2 |

This table summarizes representative data from studies on D1 receptor mutagenesis, illustrating the critical role of specific serine residues in TM5 for the binding of catecholamine agonists like dopamine. The "Fold Loss in Affinity" indicates how many times weaker the agonist binds to the mutated receptor compared to the normal (Wild-Type) receptor. Data adapted from related studies on catechol agonists. nih.gov

While Dinoxyline is a potent agonist at all dopamine receptor subtypes, its mode of interaction with the D2 receptor appears to differ from that of structurally related agonists Dihydrexidine and Dinapsoline. rti.org A key piece of evidence comes from SAR studies involving N-alkylation. For Dihydrexidine and Dinapsoline, adding an N-allyl or N-n-propyl group typically increases affinity for the D2 receptor. rti.orgnih.gov In stark contrast, the same modifications to the Dinoxyline molecule result in decreased D2 receptor affinity. rti.org

| Compound | Modification | Effect on D2 Receptor Affinity |

|---|---|---|

| Dinoxyline | N-allyl or N-n-propyl substitution | Decreased |

| Dihydrexidine | N-alkylation | Increased |

| Dinapsoline | N-alkylation | Increased |

This table illustrates the contrasting structure-activity relationships between Dinoxyline and its analogues, Dihydrexidine and Dinapsoline, with respect to D2 receptor binding. rti.org

Conformational Analysis and Molecular Modeling

Molecular modeling and conformational analysis are essential tools for understanding how a ligand's three-dimensional shape influences its biological activity. nih.govnih.gov For Dinoxyline, these principles were integral to its design. The primary goal was to create a rigid molecule that would conserve the essential elements of the dopamine D1 pharmacophore in a bio-relevant orientation. rti.org

The rigid chromeno-isoquinoline structure significantly limits the number of possible low-energy conformations the molecule can adopt in solution. This pre-organization reduces the entropic cost of binding, as the molecule does not need to "freeze" into a specific shape upon entering the receptor's binding site. Molecular mechanics calculations and other modeling techniques performed on similar tetrahydroisoquinoline-based D1 ligands have been used to determine preferred conformations and the spatial relationship between key pharmacophoric features. nih.gov These studies help rationalize the high affinity of such compounds by comparing their lowest-energy shapes to proposed pharmacophore models. nih.gov The design of Dinoxyline, using an ether linkage to achieve rigidity, represents a successful application of these conformational control principles to produce a high-affinity, potent agonist for dopamine receptors. rti.org

Application of the Rigid Beta-Phenyldopamine Model in Ligand Design

The design of Dinoxyline is rooted in the principles of the rigid beta-phenyldopamine pharmacophore model, which has been instrumental in the development of selective agonists for the dopamine D1 receptor. This model serves as a template for creating compounds with a defined spatial arrangement of key chemical features necessary for potent and selective D1 receptor activation. The prototypical ligand developed from this model is dihydrexidine, a conformationally-restricted molecule that incorporates the beta-phenyldopamine pharmacophore and demonstrates potent full agonism at the D1 receptor. nih.gov

Dinoxyline was conceptualized as a potential bioisostere of established D1 full agonists like dihydrexidine and dinapsoline. nih.govnih.gov These precursor molecules rigidified the essential pharmacophoric elements—namely the position and orientation of the nitrogen atom, the hydroxyl groups, and the phenyl rings—through the use of alkyl bridges. nih.govnih.gov In a modification of this approach, Dinoxyline was designed to tether these crucial components via an ether linkage. nih.govnih.gov This structural alteration aimed to conserve the fundamental topography of the beta-phenyldopamine model while exploring new chemical space to modulate receptor affinity and selectivity.

The successful synthesis and pharmacological evaluation of Dinoxyline validated this design strategy. Preliminary studies revealed that Dinoxyline is a potent full D1 agonist. nih.govnih.gov The development of Dinoxyline and its analogs, such as doxanthrine (B1255972), underscores the utility of the rigid beta-phenyldopamine model in guiding the rational design of novel dopaminergic ligands. nih.gov By maintaining the core pharmacophoric structure in a constrained conformation, it is possible to achieve high affinity and efficacy at the target receptor.

| Compound | D1 Receptor Affinity (IC50, nM) | D2 Receptor Affinity (IC50, nM) |

|---|---|---|

| Dihydrexidine | ~10 | 130 |

| SKF38393 | ~30 | >10,000 |

Theoretical Models and Computational Studies in Receptor-Ligand Interactions

While specific molecular dynamics simulations for Dinoxyline hydrobromide are not extensively detailed in the available literature, computational studies on its close structural analogs, doxanthrine and dihydrexidine, provide significant insights into its likely interactions with the dopamine D1 receptor. These theoretical models are crucial for understanding the subtle nuances of receptor-ligand binding that determine affinity and selectivity.

Molecular modeling studies comparing doxanthrine and dihydrexidine have proposed that minor conformational differences between these two structurally similar ligands can lead to significant shifts in how their pendant phenyl ring substituents are positioned within the D1 receptor binding pocket. nih.gov Doxanthrine, a chromanoisoquinoline, is a bioisostere of the hexahydrobenzo[a]phenanthridine, dihydrexidine. nih.gov The replacement of a methylene (B1212753) group in dihydrexidine with an oxygen atom to form doxanthrine results in a ligand with enhanced D1-selectivity. nih.gov

This suggests that the chroman oxygen in doxanthrine, and by extension in the structurally related Dinoxyline, may be involved in a specific interaction with amino acid residues in the receptor. nih.gov This hypothesis is supported by findings that replacing the chroman oxygen with a sulfur atom leads to a notable decrease in D1 affinity. nih.gov The differences in polarity and size between oxygen, sulfur, and a methylene group likely influence the nature of the interaction with receptor residues in proximity to this position when the ligand is bound. nih.gov

These computational findings, when coupled with empirical binding data, suggest that even small structural modifications, such as the ether linkage in Dinoxyline, can have a profound impact on the ligand's orientation within the binding site. This, in turn, affects the interactions with key amino acid residues and ultimately determines the compound's pharmacological profile. The use of rigid ligands like Dinoxyline in such computational studies is invaluable for refining our understanding of the specific receptor transmembrane domains that are critical for agonist ligand selectivity. nih.govnih.gov

| Compound | Core Structure | Key Structural Feature | Impact on D1 Selectivity |

|---|---|---|---|

| Dihydrexidine | Hexahydrobenzo[a]phenanthridine | Methylene bridge | High |

| Doxanthrine | Chromanoisoquinoline | Oxygen bioisostere of methylene bridge | Very High |

| Dinoxyline | Tetrahydrochromeno[4,3,2,-de]isoquinoline | Ether linkage tether | High |

Preclinical Research Paradigms and Experimental Models

In Vitro Pharmacological Assays

In vitro assays are fundamental in determining the direct interaction of a compound with its molecular targets in a controlled laboratory setting. These studies provide crucial data on binding affinity, functional potency, and the downstream signaling pathways activated by the compound.

Radioligand Binding Studies in Mammalian Brain Tissue

Radioligand binding assays are a cornerstone of receptor pharmacology, utilized to determine the affinity of a test compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor. By measuring the ability of an unlabeled compound, such as Dinoxyline (B12756123) hydrobromide, to displace the radioligand, its binding affinity (expressed as the inhibition constant, Ki) can be determined.

For dopaminergic compounds, these studies are typically conducted using membrane preparations from brain regions rich in dopamine (B1211576) receptors, such as the rat striatum and the rhesus monkey putamen. These tissues provide a native environment for the receptors, offering insights into the compound's binding characteristics under conditions that closely mimic the physiological state.

Detailed Research Findings:

Currently, specific radioligand binding data for Dinoxyline hydrobromide in rat striatum or rhesus monkey putamen membranes are not available in the public domain. General studies on dopamine receptor pharmacology in these tissues have established standard protocols using various radioligands to characterize the D1-like and D2-like receptor families. For instance, [³H]SCH23390 is commonly used to label D1 receptors, while [³H]raclopride or [³H]spiperone are employed for D2/D3 receptors. The execution of such studies for this compound would be a critical step in its preclinical evaluation.

Cell-Based Functional Assays

Cell-based functional assays are employed to assess the functional consequences of a compound binding to its receptor. These assays measure the ability of the compound to act as an agonist (activate the receptor), antagonist (block the receptor), or inverse agonist (inhibit the basal activity of the receptor). Commonly used cell lines for these studies include Human Embryonic Kidney (HEK) 293 cells and C-6-mD1 cells, which can be genetically engineered to express specific dopamine receptor subtypes.

The functional potency of a compound is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

Detailed Research Findings:

Specific data from cell-based functional assays for this compound in HEK-293 or C-6-mD1 cells are not currently published. These assays are crucial for determining whether this compound acts as a full or partial agonist at different dopamine receptor subtypes and for quantifying its potency. For example, a study in HEK-293 cells expressing the D1 receptor could measure the compound's ability to stimulate a downstream signaling event, such as the production of a second messenger.

Quantitative Measurement of Second Messenger Accumulation

Activation of dopamine receptors initiates intracellular signaling cascades, often involving the production of second messengers. D1-like receptors (D1 and D5) are typically coupled to the Gs alpha subunit of G proteins, and their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are generally coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.

Measuring the accumulation of cAMP in response to a compound provides a quantitative assessment of its functional efficacy at Gs- or Gi-coupled receptors.

Detailed Research Findings:

While the general principles of dopamine receptor-mediated cAMP modulation are well-established, specific quantitative data on the effect of this compound on cAMP accumulation are not available in published literature. Such studies would be instrumental in confirming its mechanism of action at D1-like and D2-like receptors and in quantifying its efficacy as an agonist or antagonist.

In Vivo Research Models

In vivo models are indispensable for evaluating the physiological and behavioral effects of a compound in a living organism. These models help to bridge the gap between in vitro findings and potential clinical applications.

Rodent Models for Dopamine Agonist Activity Assessment

The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used and well-validated model for assessing the in vivo activity of dopamine agonists. In this model, the neurotoxin 6-OHDA is injected into one side of the brain, typically in the medial forebrain bundle or the striatum, leading to the degeneration of dopaminergic neurons in the nigrostriatal pathway on that side. This unilateral dopamine depletion results in a motor asymmetry.

When a direct-acting dopamine receptor agonist is administered to these animals, it stimulates the supersensitive dopamine receptors in the denervated striatum, causing the rat to rotate in a direction contralateral (away from) the lesioned side. The frequency and direction of these rotations serve as a quantifiable measure of the dopamine agonist's in vivo efficacy.

Detailed Research Findings:

There are no specific published studies detailing the effects of this compound in the unilateral 6-OHDA lesion model in rats. The application of this model would be a critical next step to confirm its in vivo dopamine agonist activity and to assess its potency and duration of action in a whole-animal system.

Non-human Primate Models for Investigating Dopaminergic Function

Non-human primate models, particularly those using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are considered the gold standard for preclinical evaluation of antiparkinsonian drugs. MPTP selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology and motor symptoms of Parkinson's disease in humans, including bradykinesia, rigidity, and tremor.

The administration of a potential therapeutic agent, such as a dopamine agonist, to MPTP-treated primates allows for the assessment of its ability to alleviate these parkinsonian motor symptoms.

Detailed Research Findings:

To date, there are no publicly available research findings on the effects of this compound in MPTP-treated marmosets or other non-human primate models of Parkinson's disease. Investigating the efficacy of this compound in this model would be essential for evaluating its potential as a treatment for disorders characterized by dopamine deficiency.

Research Methodologies and Techniques in the Study of this compound

The preclinical assessment of this compound's interaction with dopamine receptors involves a sophisticated array of research methodologies. These techniques are designed to elucidate the compound's binding characteristics, functional activity, and the molecular intricacies of its engagement with receptor targets.

Bioluminescence-Based Assay Procedures for Comprehensive Dopamine Receptor Characterization

Bioluminescence Resonance Energy Transfer (BRET) has emerged as a powerful, real-time method for studying the dynamic interactions between G protein-coupled receptors (GPCRs), like the dopamine receptor, and intracellular signaling proteins. nih.govnuvucameras.com This technology is predicated on the non-radiative transfer of energy between a bioluminescent donor, often a luciferase enzyme, and a fluorescent acceptor protein. nih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance and orientation between the donor and acceptor, making it an ideal tool for monitoring protein-protein interactions. nih.gov

In the context of characterizing dinoxyline's effects, BRET assays can be configured to measure several key aspects of dopamine receptor function:

Ligand Binding: A novel application of BRET, termed NanoBRET, has been developed for ligand binding studies. pa2online.org In this setup, a small, bright luciferase (NanoLuc) is fused to the N-terminus of the dopamine receptor. A fluorescently labeled ligand acts as the acceptor. The binding of the fluorescent ligand to the NanoLuc-tagged receptor brings the donor and acceptor into close proximity, resulting in a BRET signal. The displacement of the fluorescent ligand by an unlabeled compound like dinoxyline leads to a decrease in the BRET signal, allowing for the determination of its binding affinity. pa2online.org

G Protein Activation: To monitor the activation of G proteins following dinoxyline binding, BRET assays can be designed where the dopamine receptor is fused to a luciferase donor, and a G protein subunit (e.g., Gα or Gγ) is fused to a fluorescent acceptor. Upon agonist-induced conformational changes in the receptor, the G protein is recruited, leading to an increase in the BRET signal.

β-Arrestin Recruitment: The recruitment of β-arrestin to the activated dopamine receptor is a critical step in signal desensitization and can also initiate G protein-independent signaling. nih.govyoutube.com BRET assays are well-suited to study this process. researchgate.net Typically, the dopamine receptor is tagged with a luciferase, and β-arrestin is tagged with a fluorescent protein. researchgate.net The binding of an agonist like dinoxyline promotes the interaction between the receptor and β-arrestin, resulting in an increased BRET signal. researchgate.net This allows for the quantification of β-arrestin recruitment and the characterization of dinoxyline as a potential biased agonist.

| Assay Type | Donor Molecule | Acceptor Molecule | Measured Event |

|---|---|---|---|

| Ligand Binding (NanoBRET) | NanoLuc-Dopamine Receptor | Fluorescent Ligand | Displacement of fluorescent ligand by dinoxyline |

| G Protein Activation | Luciferase-Dopamine Receptor | Fluorescent G protein subunit | Recruitment of G protein to the receptor |

| β-Arrestin Recruitment | Luciferase-Dopamine Receptor | Fluorescent β-arrestin | Recruitment of β-arrestin to the receptor |

Site-Directed Mutagenesis Studies for Elucidating Receptor-Ligand Interactions

Site-directed mutagenesis is a powerful technique used to understand the specific molecular interactions between a ligand, such as dinoxyline, and its receptor. nih.gov By systematically altering the amino acid sequence of the dopamine receptor, researchers can identify key residues that are critical for ligand binding and receptor activation. nih.gov

For instance, studies on the dopamine D2 receptor have highlighted the importance of specific residues within the transmembrane (TM) domains for ligand binding. nih.gov An aspartate residue in TM3 and serine residues in TM5 have been identified as crucial for the binding of dopamine and other agonists. nih.gov By mutating these residues, for example, changing the aspartate to an asparagine, the binding of agonists can be significantly reduced or completely abolished. nih.gov

In the study of dinoxyline, a similar approach would be employed. Specific amino acid residues in the putative binding pocket of the dopamine receptor would be mutated. The binding affinity of dinoxyline to these mutant receptors would then be compared to its affinity for the wild-type receptor. A significant decrease in binding affinity for a particular mutant would indicate that the mutated residue plays a crucial role in the interaction with dinoxyline.

| Mutation | Location | Hypothesized Effect on Dinoxyline Binding | Rationale |

|---|---|---|---|

| Aspartate to Alanine | Transmembrane Domain 3 | Decreased binding affinity | Disruption of a key ionic interaction |

| Serine to Alanine | Transmembrane Domain 5 | Decreased binding affinity | Elimination of a hydrogen bond |

| Phenylalanine to Alanine | Transmembrane Domain 6 | Altered binding affinity | Modification of an aromatic interaction |

These studies, often guided by computational modeling of the receptor-ligand complex, provide a detailed map of the binding site and the forces that govern the interaction between dinoxyline and the dopamine receptor.

Methodologies for Assessing Receptor Efficacy and Internalization

Beyond determining binding affinity, it is crucial to assess the functional consequences of dinoxyline's interaction with the dopamine receptor. This is achieved through assays that measure receptor efficacy (the ability of the ligand to activate the receptor) and receptor internalization (a process of desensitization).

Assessing Receptor Efficacy:

[³⁵S]GTPγS Binding Assays: This is a classic method for measuring G protein activation. nih.govresearchgate.net In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation by measuring the amount of radioactivity incorporated into cell membranes. nih.gov The efficacy of dinoxyline can be determined by its ability to stimulate [³⁵S]GTPγS binding.

Second Messenger Assays: Dopamine receptors are coupled to various downstream signaling pathways. nih.gov For example, D1-like receptors typically stimulate the production of cyclic AMP (cAMP), while D2-like receptors inhibit it. nih.gov The efficacy of dinoxyline can be assessed by measuring its effect on cAMP levels in cells expressing the relevant dopamine receptor subtype.

Assessing Receptor Internalization:

Upon prolonged or repeated agonist exposure, GPCRs are often removed from the cell surface via endocytosis, a process known as internalization. revvity.comneb.com This serves as a mechanism to attenuate signaling. researchgate.net

Fluorescence Microscopy: This is a direct method to visualize receptor internalization. revvity.com The dopamine receptor can be tagged with a fluorescent protein (e.g., GFP). Upon treatment with an agonist like dinoxyline, the receptors, initially localized on the cell surface, will translocate to intracellular vesicles. revvity.comneb.com The extent of internalization can be quantified by imaging the cells over time.

ELISA-based Assays: Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the number of receptors remaining on the cell surface after agonist treatment. This provides an indirect measure of receptor internalization.

| Methodology | Parameter Measured | Principle |

|---|---|---|

| [³⁵S]GTPγS Binding Assay | G protein activation | Measures the binding of a non-hydrolyzable GTP analog to G proteins upon receptor activation. |

| cAMP Assay | Second messenger levels | Quantifies the change in intracellular cAMP concentration following receptor activation. |

| Fluorescence Microscopy | Receptor localization | Visualizes the translocation of fluorescently tagged receptors from the cell surface to intracellular compartments. |

| ELISA | Surface receptor number | Quantifies the amount of receptor present on the cell surface. |

By employing these diverse research methodologies, a comprehensive preclinical profile of this compound can be established, detailing its binding characteristics, functional activity, and the molecular basis of its interaction with dopamine receptors.

Advanced Research Concepts and Future Directions

Exploration of Cross-Receptor Signaling Pathways Mediated by Dinoxyline (B12756123) Hydrobromide

Dinoxyline hydrobromide's ability to activate the entire family of dopamine (B1211576) receptors, which are G protein-coupled receptors (GPCRs), suggests the potential for complex downstream signaling. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors are classically coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.

The simultaneous activation of these opposing pathways by a single ligand like dinoxyline could lead to intricate cross-talk and signaling integration. Future research should aim to dissect these integrated signaling responses. A critical area of investigation is the potential for dinoxyline to exhibit functional selectivity or "biased agonism." This phenomenon occurs when a ligand preferentially activates one signaling pathway over another at the same receptor, for instance, favoring G-protein activation over β-arrestin recruitment. Characterizing the specific G-protein coupling and β-arrestin recruitment profiles for dinoxyline at each dopamine receptor subtype is essential. Techniques like Bioluminescence Resonance Energy Transfer (BRET) could be employed to study these interactions in live cells.

Furthermore, the formation of dopamine receptor heterodimers, such as D1-D2 heterodimers, can lead to novel signaling cascades, including the activation of Gαq/11 proteins and subsequent phospholipase C stimulation. Investigating how a pan-agonist like dinoxyline modulates the signaling of these heterodimeric complexes is a key area for future exploration and could reveal unique therapeutic possibilities. nih.govnih.govresearchgate.net

Development of this compound as a Neurobiological Research Tool

The distinct pharmacological properties of this compound position it as a powerful tool for fundamental neurobiological research.

Investigating Dopamine-Related Functions and Disorders (e.g., Parkinson's Disease, Schizophrenia)

Dysregulation of the dopaminergic system is a cornerstone of the pathophysiology of several major neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.gov

Parkinson's Disease: This neurodegenerative disorder is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to motor deficits. frontiersin.org Dopamine agonists are a mainstay of treatment, aiming to replace the function of the lost dopamine. nih.govclevelandclinic.org While current therapies often target specific dopamine receptor subtypes, a pan-agonist like dinoxyline could be used in preclinical animal models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, to explore the functional consequences of broad dopaminergic stimulation. nih.govnih.govlu.se This could provide insights into restoring motor function and potentially mitigating some non-motor symptoms.

Schizophrenia: The dopamine hypothesis of schizophrenia posits that hyperactivity of dopamine signaling, particularly through D2 receptors, contributes to positive symptoms like hallucinations and delusions. Conversely, negative and cognitive symptoms may be associated with dopamine deficits in other brain regions. bbrfoundation.orgnih.gov While many antipsychotics are D2 receptor antagonists, the role of D1 receptor signaling in cognition is an area of active research. nih.govfrontiersin.org Dinoxyline could be utilized in animal models of schizophrenia to investigate the complex interplay between D1 and D2 receptor activation and its impact on behaviors relevant to positive, negative, and cognitive symptom domains.

Studying Ligand-Induced Receptor Active States and Conformations

The rigid structure of this compound makes it an excellent probe for studying the conformational changes that occur in dopamine receptors upon agonist binding. Unlike flexible ligands that can adopt multiple shapes, the constrained nature of dinoxyline limits the possible binding poses within the receptor's orthosteric site. nih.gov This property is highly advantageous for:

Computational Modeling and Docking Studies: Molecular docking simulations with dinoxyline can provide more precise hypotheses about the specific amino acid residues involved in agonist binding and receptor activation. nih.govscilit.complos.orgnih.gov Comparing the docking of dinoxyline to that of more flexible agonists could illuminate the key interactions that stabilize the active receptor state.

Spectroscopic and Structural Biology Techniques: The use of dinoxyline in conjunction with techniques like X-ray crystallography or cryo-electron microscopy could help to trap and visualize the active conformation of dopamine receptors. Its rigid nature may facilitate the formation of stable receptor-ligand complexes suitable for structural determination.

Strategies for Enhancing Receptor Subtype Selectivity Through Analog Design

While dinoxyline's pan-agonism is valuable for certain research applications, developing analogs with enhanced selectivity for specific dopamine receptor subtypes is a key objective for creating more targeted therapeutics. Structure-activity relationship (SAR) studies are central to this effort. nih.govchemrxiv.org

Initial research has shown that modifications to the dinoxyline scaffold can alter its receptor affinity profile. For example, N-alkylation with N-allyl or N-n-propyl groups has been found to decrease affinity for the D2 receptor. nih.gov This suggests that the region around the nitrogen atom is a critical determinant of D2 receptor binding.

Future medicinal chemistry strategies could explore a variety of modifications to the dinoxyline core:

Systematic Modification of Substituents: Altering the position and nature of the hydroxyl groups on the catechol ring, or introducing other substituents on the aromatic portions of the molecule, could systematically probe the binding pockets of the different receptor subtypes.

Computational and Structure-Based Design: As more high-resolution structures of dopamine receptors become available, computational methods can be used to rationally design dinoxyline analogs with specific interactions that confer subtype selectivity. nih.gov

| Compound | Modification | Effect on D2 Receptor Affinity |

|---|---|---|

| Dinoxyline | Unsubstituted | High |

| N-allyl Dinoxyline | Addition of an N-allyl group | Decreased |

| N-n-propyl Dinoxyline | Addition of an N-n-propyl group | Decreased |

Potential Research Avenues for Therapeutic Modality Exploration

The unique pharmacology of this compound provides a basis for exploring its theoretical role in treating complex neuropsychiatric conditions.

Theoretical Role in Dopamine Receptor-Related Neuropsychiatric Conditions

The prevailing strategy in neuropsychiatric drug development has often been to maximize selectivity for a single receptor target to minimize side effects. However, many psychiatric disorders, such as schizophrenia and depression, involve complex dysregulation across multiple neurotransmitter systems. nih.gov A broad-spectrum or pan-agonist like dinoxyline could, in theory, offer a different therapeutic approach.

Investigation of Dopamine Receptor Modulation in Peripheral Physiological Systems

While central nervous system effects of dopaminergic compounds are extensively studied, dopamine receptors are also present in peripheral tissues and play crucial roles in various physiological processes. These peripheral dopamine receptors are found in the kidney, vasculature, and pituitary gland, where they influence sodium homeostasis, vascular tone, and hormone secretion. The five dopamine receptor subtypes (D1, D2, D3, D4, and D5) are all G protein-coupled receptors and are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gs proteins to activate adenylyl cyclase, while D2-like receptors couple to Gi proteins to inhibit it.

The broad-spectrum agonism of this compound at all five dopamine receptor subtypes presents a unique tool to investigate the integrated physiological responses to pan-dopaminergic activation in these peripheral systems. For instance, in the renal system, D1-like receptor activation is known to promote natriuresis and diuresis, contributing to blood pressure regulation. Conversely, the roles of D2-like receptors in the kidney are less clearly defined. A compound like this compound could be employed in preclinical models to elucidate the combined effects of stimulating both receptor families simultaneously, potentially revealing synergistic or antagonistic interactions in the regulation of renal function.

The non-selective nature of this compound, while a limitation for studying specific receptor subtypes in isolation, is an advantage for exploring the systemic effects of widespread dopamine receptor stimulation. This can provide a more holistic understanding of how the peripheral dopaminergic system functions as an integrated network.

Challenges and Opportunities in Dopaminergic Ligand Discovery

The development of ligands that can selectively target specific dopamine receptor subtypes remains a significant challenge in pharmacology. This is due to the high degree of structural homology among the D2-like receptors (D2, D3, and D4) and, to a lesser extent, between the D1-like and D2-like families. Overcoming these challenges is crucial for developing more effective therapeutics with fewer side effects for a range of neurological and psychiatric disorders.

Overcoming Limitations of Broad-Spectrum Agonism for Specific Research Questions

The clinical use of older, non-selective dopamine agonists, such as the ergoline (B1233604) derivatives, has been limited by side effects resulting from their interaction with a wide range of receptors. wikipedia.org Newer, non-ergoline agonists have improved selectivity for the D2-like family of receptors. nih.gov However, even within this family, achieving selectivity between D2, D3, and D4 receptors is difficult.

For specific research questions, the use of a broad-spectrum agonist like this compound would necessitate co-administration with selective antagonists for the receptor subtypes that are not of interest. This approach, however, can be complicated by the need to carefully titrate the doses of both the agonist and the antagonist to achieve the desired effect without introducing confounding variables.

Leveraging this compound for Novel Ligand Development and Mechanistic Insights

Despite the limitations of its broad-spectrum activity for certain applications, this compound serves as a valuable chemical scaffold and research tool for the development of more selective dopaminergic ligands. As a high-affinity agonist at all dopamine receptor isoforms, it represents a starting point for medicinal chemistry efforts to introduce modifications that confer selectivity for a particular receptor subtype. nih.govrti.orgresearchgate.net

The rigid structure of this compound, a key feature of its design, provides a well-defined conformation that can be systematically modified. nih.govrti.orgresearchgate.net By introducing different functional groups at various positions on the molecule, researchers can probe the ligand-binding pockets of the different dopamine receptors. This can lead to the identification of key structural features that determine selectivity. For instance, N-alkylation of this compound was found to decrease its affinity for the D2 receptor, a finding that could be exploited in the design of D1-selective agonists. nih.govrti.org

Below is a table summarizing the binding affinities of Dinoxyline for the five human dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| D1 | 7 |

| D2 | 6 |

| D3 | 5 |

| D4 | 43 |

| D5 | Not explicitly reported, but described as a potent full agonist |

Data sourced from Grubbs et al., 2004.

This data can be visualized in the following interactive chart:

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing Dinoxyline hydrobromide’s purity and structural integrity?

- Answer :

- HPLC Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against certified reference standards. Ensure mobile phase optimization (e.g., acetonitrile:phosphate buffer, pH 3.0) to resolve impurities .

- Infrared Spectroscopy (IR) : Prepare a potassium bromide (KBr) pellet dispersion of the compound. Validate structural integrity by matching absorption maxima/minima (e.g., 1700 cm⁻¹ for carbonyl groups) to reference spectra. Ensure anhydrous conditions during sample preparation to avoid moisture interference .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) in positive ion mode. Expected [M+H]⁺ peak should align with theoretical molecular weight (e.g., 367.3 g/mol for analogs like Pifithrin-α hydrobromide) .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Answer :

- Stepwise Optimization : Begin with small-scale reactions (e.g., 1 mmol) to optimize parameters like temperature, solvent polarity (e.g., dichloromethane vs. methanol), and reaction time. Use TLC or in-line UV monitoring to track intermediate formation.

- Crystallization : Purify the final product via recrystallization using ethanol/water mixtures. Monitor crystal morphology under polarized light microscopy to ensure uniformity.

- Validation : Cross-validate yields and purity using orthogonal methods (e.g., NMR for proton environment analysis, elemental analysis for C/H/N/S content) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported pharmacological efficacy across preclinical studies?

- Answer :

- Meta-Analysis Framework : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values, dose-response curves) and assess variability using statistical tools (e.g., ANOVA, Bland-Altman plots). Identify confounders such as species-specific metabolism or assay conditions (e.g., cell line viability thresholds).

- Mechanistic Studies : Conduct competitive binding assays or CRISPR-mediated gene knockout models to isolate target interactions (e.g., receptor affinity vs. off-target effects). Reference protocols for DPP-4 inhibitors like Teneligliptin hydrobromide hydrate, which use Zucker rat models for glucose tolerance validation .

- Data Transparency : Publish raw datasets and experimental conditions (e.g., buffer pH, incubation times) in supplementary materials to enable cross-lab reproducibility .

Q. What experimental strategies are effective for evaluating this compound’s long-term stability under varying storage conditions?

- Answer :

- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. Quantify hydrolysis byproducts (e.g., free hydrobromic acid) using ion chromatography.

- Light Sensitivity : Use USP-NF guidelines to assess photostability in amber glass vs. clear vials. Measure UV-Vis spectral shifts (200–400 nm) to detect photodegradants.

- Compatability Studies : Test excipient interactions (e.g., lactose, magnesium stearate) via differential scanning calorimetry (DSC) to identify incompatible formulations .

Q. How can researchers design ecotoxicological risk assessments for this compound?

- Answer :

- Model Organisms : Use Daphnia magna (water flea) acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Monitor metabolic byproducts (e.g., brominated compounds) via GC-MS.

- Environmental Persistence : Conduct soil/water half-life studies under simulated sunlight (Xe-arc lamp) and microbial degradation assays. Compare results to structurally similar hydrobromides (e.g., Radafaxine hydrochloride’s decomposition pathways) .

Methodological Frameworks

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Answer :

- PICO Model : Define Population (e.g., in vitro cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcome (e.g., IC₅₀ reduction).

- FINER Criteria : Ensure questions are Feasible (resource-appropriate), Interesting (novel mechanisms), Novel (unexplored pharmacokinetics), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Q. How to resolve discrepancies between computational predictions and empirical data for this compound’s binding affinity?

- Answer :

- Molecular Dynamics (MD) Simulations : Refine docking models (e.g., AutoDock Vina) with solvation effects and flexible receptor side chains. Compare binding free energies (ΔG) to surface plasmon resonance (SPR) data.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) and validate computational ΔG values. Reference case studies like Para-Vortioxetine Hydrobromide’s receptor interaction assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.